N'-[(E)-(5-NITROTHIOPHEN-2-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE
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Overview
Description
N’-[(E)-(5-NITROTHIOPHEN-2-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-NITROTHIOPHEN-2-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation of 5-nitrothiophene-2-carbaldehyde with 2-phenylcyclopropane-1-carbohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-NITROTHIOPHEN-2-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Aminated derivatives: Formed through reduction of the nitro group.
Halogenated derivatives: Formed through substitution reactions on the thiophene ring.
Scientific Research Applications
N’-[(E)-(5-NITROTHIOPHEN-2-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and antifungal properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It has been used in studies involving DNA binding and molecular docking to understand its interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-NITROTHIOPHEN-2-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with biological targets, such as enzymes and DNA. The compound can form stable complexes with metal ions, which can then interact with DNA, leading to potential antibacterial and antifungal effects . The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(5-NITROTHIOPHEN-2-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic properties and reactivity. This makes it particularly interesting for applications in materials science and medicinal chemistry, where such properties are highly desirable.
Properties
IUPAC Name |
N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-15(13-8-12(13)10-4-2-1-3-5-10)17-16-9-11-6-7-14(22-11)18(20)21/h1-7,9,12-13H,8H2,(H,17,19)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFBKPNIYDINKF-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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